Bromoxynil butyrate

Environmental Fate Herbicide Dissipation Soil Persistence

Bromoxynil butyrate (CAS 3861-41-4) is the n-butyrate ester of the nitrile herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). This compound functions primarily as a selective, post-emergence contact herbicide that inhibits photosynthesis at Photosystem II (Group and uncouples oxidative phosphorylation (Group.

Molecular Formula C11H9Br2NO2
Molecular Weight 347 g/mol
CAS No. 3861-41-4
Cat. No. B3383086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoxynil butyrate
CAS3861-41-4
Molecular FormulaC11H9Br2NO2
Molecular Weight347 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br
InChIInChI=1S/C11H9Br2NO2/c1-2-3-10(15)16-11-8(12)4-7(6-14)5-9(11)13/h4-5H,2-3H2,1H3
InChIKeyPGMZYNZXIYOOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoxynil Butyrate (CAS 3861-41-4) for Post-Emergent Broadleaf Weed Control: Procurement & Selection Guide


Bromoxynil butyrate (CAS 3861-41-4) is the n-butyrate ester of the nitrile herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) [1]. This compound functions primarily as a selective, post-emergence contact herbicide that inhibits photosynthesis at Photosystem II (Group 6) and uncouples oxidative phosphorylation (Group 24) [2]. It is employed extensively for controlling annual broadleaf weeds in cereal crops such as wheat, barley, oats, and corn [3]. The butyrate ester is a key member of the hydroxybenzonitrile class and is frequently co-formulated or directly compared with its iso-octanoate analog and the di-iodinated derivative ioxynil [4].

Why Bromoxynil Butyrate Cannot Be Simply Interchanged: Key Differentiators in Environmental Fate and Weed Control


While bromoxynil butyrate belongs to the hydroxybenzonitrile class of herbicides, it is not a direct substitute for its closest analogs—particularly bromoxynil octanoate, the free phenol (bromoxynil), or ioxynil. The specific ester moiety (n-butyrate vs. iso-octanoate) fundamentally alters the compound's environmental persistence, volatility, and hydrolysis kinetics [1]. Furthermore, comparative studies reveal distinct differences in phytotoxicity and weed spectrum versus ioxynil, and in weed control efficacy versus alternatives like oxyfluorfen [2] [3]. Substitution without considering these quantifiable differences can lead to unexpected weed control failures, altered crop safety profiles, or non-compliance with environmental regulations due to divergent dissipation rates [4].

Quantitative Differentiation Evidence for Bromoxynil Butyrate: A Comparator-Based Data Guide


Bromoxynil Butyrate vs. Octanoate: Soil Half-Life and Volatilization in Wheat Field Trials

In a field study on spring wheat, bromoxynil n-butyrate demonstrated a significantly shorter soil half-life and higher volatility compared to its iso-octanoate counterpart. The soil half-life of n-butyrate was less than 1 day, while the iso-octanoate ester persisted approximately 4 times longer with a half-life of approximately 4 days [1]. Over a 5-day post-application period, cumulative vapor loss for the n-butyrate ester was 16% of the applied phenol equivalent, more than double the 7% loss observed for the iso-octanoate [1]. This faster dissipation profile can be advantageous for minimizing carryover and environmental impact in rotation-sensitive cropping systems [1].

Environmental Fate Herbicide Dissipation Soil Persistence

Bromoxynil vs. Ioxynil: Differential Phytotoxicity and In Vitro Activity in Matricaria inodora

In a comparative study on Matricaria inodora (scentless mayweed), bromoxynil exhibited greater overall phytotoxicity than ioxynil. Plants treated with bromoxynil showed consistent decreases in reducing sugars, amino acids, and proteins up to 28 days post-treatment, correlating with plant death, whereas plants treated with ioxynil showed an initial decline followed by recovery in these parameters [1]. Interestingly, in vitro assays on isolated chloroplasts revealed that ioxynil was slightly more inhibitory toward electron transport, but was approximately 100 times more effective as an uncoupler of cyclic photophosphorylation [1]. This suggests a complex, concentration-dependent divergence in mode of action that influences whole-plant outcomes.

Herbicide Phytotoxicity Mode of Action Weed Physiology

Bromoxynil vs. Oxyfluorfen: Comparative Efficacy for Early-Season Broadleaf Weed Control in Onion

In field studies evaluating post-emergence applications for early-season broadleaf weed control in onion, oxyfluorfen generally provided more effective control than bromoxynil [1]. However, this enhanced efficacy came at a cost: onion injury 1 week after treatment (WAT) was significantly more severe with oxyfluorfen compared to bromoxynil [1]. Crucially, despite the initial injury, the reduced weed control from bromoxynil did not translate to a statistically significant difference in final large-grade or total onion yield compared to oxyfluorfen treatments [1]. Both herbicides, even at reduced doses, resulted in similar yields to the full-rate applications [1].

Weed Control Spectrum Crop Tolerance Onion Production

Bromoxynil Butyrate vs. Octanoate: Differential Hydrolysis and Physicochemical Properties

Comparative physicochemical data highlight key differences that impact formulation and environmental behavior. Bromoxynil butyrate has a log P (Kow) value of 3.94, a water solubility of 27 mg/L at 25°C, and a vapor pressure of 18.4 mPa [1]. While direct comparative values for the octanoate ester are less readily available in a single source, a key differentiator is hydrolysis rate: under moist soil conditions, the n-butyrate ester is hydrolyzed to the active phenol more rapidly than the iso-octanoate ester [2]. The parent phenol's pKa is 4.1 [1]. This faster conversion of the butyrate ester to the active free phenol can influence the onset of herbicidal symptoms.

Formulation Science Hydrolysis Physicochemical Properties

Bromoxynil Butyrate: Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Cereal Crop Production Requiring Minimal Soil Carryover and Defined Rotational Flexibility

Based on the direct evidence that bromoxynil n-butyrate has a soil half-life of less than 1 day and exhibits significantly higher vapor loss compared to its iso-octanoate analog [1], this ester is the preferred choice for post-emergence broadleaf weed control in wheat, barley, and oat production systems where the following crop may be sensitive to herbicide residues. The rapid dissipation minimizes the risk of carryover injury and allows for greater flexibility in crop rotation planning, aligning with sustainable intensification practices and regulatory compliance. The quantitative vapor loss data also informs best management practices for application timing to mitigate off-target movement.

Management of Recalcitrant Broadleaf Weeds Like Scentless Mayweed (Matricaria inodora) in Small Grains

For agricultural settings with confirmed or suspected populations of scentless mayweed or other broadleaf species where incomplete control leads to significant yield drag, bromoxynil butyrate offers a documented advantage over ioxynil. The comparative study demonstrates that bromoxynil causes irreversible physiological decline and plant death, whereas ioxynil allows for metabolic recovery [1]. Procurement of bromoxynil butyrate for these specific weed spectrums is supported by this quantitative, comparator-based evidence, offering a higher probability of achieving the desired level of weed eradication.

Onion and Sensitive Specialty Crop Production Where Crop Safety is Paramount

In onion production and other crops where early-season vigor and canopy development are critical for final marketable yield, bromoxynil butyrate presents a superior crop safety profile relative to oxyfluorfen. Field data confirms that while bromoxynil may provide slightly less early-season weed suppression, it causes significantly less crop injury (evident 1 week after treatment) and ultimately results in comparable large-grade and total onion yields [1]. This evidence supports the selection of bromoxynil butyrate as a lower-risk post-emergence option for growers prioritizing crop safety without sacrificing final yield potential.

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